Cas no 1806352-39-5 (4,5-Dibromothiazole-2-carboxylic acid)
4,5-Dibromothiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dibromothiazole-2-carboxylic acid
- EN300-363394
- 2-Thiazolecarboxylic acid, 4,5-dibromo-
- DTXSID401281615
- starbld0018044
- HE-CHEMICAL 0395477
- E76506
- 1806352-39-5
- dibromo-1,3-thiazole-2-carboxylic acid
- BS-50598
-
- Inchi: 1S/C4HBr2NO2S/c5-1-2(6)10-3(7-1)4(8)9/h(H,8,9)
- InChI Key: SVIALNSOTAHLGN-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(=O)O)S1)Br
Computed Properties
- Exact Mass: 286.80743g/mol
- Monoisotopic Mass: 284.80947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 78.4
4,5-Dibromothiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059000260-500mg |
4,5-Dibromothiazole-2-carboxylic acid |
1806352-39-5 | 98% | 500mg |
$419.81 | 2022-03-31 | |
| Alichem | A059000260-1g |
4,5-Dibromothiazole-2-carboxylic acid |
1806352-39-5 | 98% | 1g |
$549.13 | 2022-03-31 | |
| Chemenu | CM511898-50mg |
4,5-Dibromothiazole-2-carboxylic acid |
1806352-39-5 | 95% | 50mg |
$147 | 2022-09-29 | |
| Chemenu | CM511898-100mg |
4,5-Dibromothiazole-2-carboxylic acid |
1806352-39-5 | 95% | 100mg |
$206 | 2022-09-29 | |
| Chemenu | CM511898-250mg |
4,5-Dibromothiazole-2-carboxylic acid |
1806352-39-5 | 95% | 250mg |
$309 | 2022-09-29 | |
| Chemenu | CM511898-1g |
4,5-Dibromothiazole-2-carboxylic acid |
1806352-39-5 | 95% | 1g |
$763 | 2022-09-29 | |
| eNovation Chemicals LLC | Y1244947-25mg |
HE-CHEMICAL 0395477 |
1806352-39-5 | 95% | 25mg |
$210 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1244947-50mg |
HE-CHEMICAL 0395477 |
1806352-39-5 | 95% | 50mg |
$260 | 2023-05-17 | |
| Enamine | EN300-363394-0.05g |
dibromo-1,3-thiazole-2-carboxylic acid |
1806352-39-5 | 95.0% | 0.05g |
$612.0 | 2025-03-18 | |
| Enamine | EN300-363394-0.1g |
dibromo-1,3-thiazole-2-carboxylic acid |
1806352-39-5 | 95.0% | 0.1g |
$640.0 | 2025-03-18 |
4,5-Dibromothiazole-2-carboxylic acid Suppliers
4,5-Dibromothiazole-2-carboxylic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4,5-Dibromothiazole-2-carboxylic acid
Recent Advances in the Application of 4,5-Dibromothiazole-2-carboxylic acid (CAS: 1806352-39-5) in Chemical Biology and Pharmaceutical Research
4,5-Dibromothiazole-2-carboxylic acid (CAS: 1806352-39-5) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiazole core and dibromo substitution, serves as a crucial building block in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The unique electronic and steric properties of 4,5-dibromothiazole-2-carboxylic acid make it an attractive scaffold for medicinal chemistry applications.
One of the most notable advancements in the use of 4,5-dibromothiazole-2-carboxylic acid is its incorporation into the design of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have successfully utilized 4,5-dibromothiazole-2-carboxylic acid as a key intermediate in the synthesis of selective kinase inhibitors. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a series of thiazole-based inhibitors derived from this compound in targeting aberrant kinase activity in cancer cells. The study reported significant inhibition of tumor growth in preclinical models, underscoring the therapeutic potential of these derivatives.
In addition to its role in kinase inhibitor development, 4,5-dibromothiazole-2-carboxylic acid has shown promise in the field of antimicrobial research. The rise of antibiotic-resistant pathogens has necessitated the discovery of new antimicrobial agents with novel mechanisms of action. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored the antibacterial activity of thiazole derivatives synthesized from 4,5-dibromothiazole-2-carboxylic acid. The results revealed potent activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that these compounds could serve as leads for the development of next-generation antibiotics. The study also highlighted the importance of the dibromo substitution in enhancing the compounds' binding affinity to bacterial targets.
Another exciting application of 4,5-dibromothiazole-2-carboxylic acid is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Recent research has focused on modulating inflammatory pathways using small molecules derived from thiazole scaffolds. A study published in European Journal of Medicinal Chemistry in 2024 reported the synthesis and evaluation of 4,5-dibromothiazole-2-carboxylic acid derivatives as inhibitors of key inflammatory mediators, such as NF-κB and COX-2. The compounds exhibited significant anti-inflammatory effects in vitro and in vivo, with minimal cytotoxicity, making them attractive candidates for further development.
The synthetic versatility of 4,5-dibromothiazole-2-carboxylic acid has also been exploited in the development of fluorescent probes for biological imaging. Thiazole derivatives are known for their photophysical properties, and recent work has leveraged these characteristics to create probes for detecting reactive oxygen species (ROS) in live cells. A 2023 study in Chemical Communications detailed the design of a thiazole-based fluorescent probe derived from 4,5-dibromothiazole-2-carboxylic acid, which exhibited high selectivity and sensitivity for ROS detection. This innovation opens new avenues for studying oxidative stress-related diseases and screening potential therapeutics.
Despite these advancements, challenges remain in the optimization of 4,5-dibromothiazole-2-carboxylic acid derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. However, the growing body of research underscores the immense potential of this compound in addressing unmet medical needs. Future directions may include the exploration of hybrid molecules combining 4,5-dibromothiazole-2-carboxylic acid with other pharmacophores to enhance therapeutic efficacy and reduce side effects.
In conclusion, 4,5-dibromothiazole-2-carboxylic acid (CAS: 1806352-39-5) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from kinase inhibitors and antimicrobial agents to anti-inflammatory compounds and fluorescent probes. As research progresses, this compound is poised to play an even greater role in the discovery and development of novel therapeutics. The integration of computational modeling and high-throughput screening techniques will likely accelerate the identification of optimized derivatives, paving the way for their translation into clinical applications.
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